molecular formula C8H10Cl3N B1453087 2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride CAS No. 403841-99-6

2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride

Cat. No. B1453087
M. Wt: 226.5 g/mol
InChI Key: WGDJLKXCGDQOGR-UHFFFAOYSA-N
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Description

“2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride”, also known as DPEA hydrochloride, is a chemical compound with a molecular formula of C8H10Cl2N. It has a molecular weight of 226.53 .


Molecular Structure Analysis

The InChI code for “2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride” is 1S/C8H9Cl2N.ClH/c9-7-2-1-3-8 (10)6 (7)4-5-11;/h1-3H,4-5,11H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Scientific Research Applications

Environmental Impact and Toxicology

Studies on similar chlorinated compounds, such as DDT and its metabolites (DDE and DDD), have highlighted their roles as endocrine disruptors in humans and wildlife, with implications for reproductive and immune systems. The persistence and bioaccumulation of these compounds through the food chain due to their lipophilic properties have been a concern (Burgos-Aceves et al., 2021). Furthermore, chlorophenols and their moderate to high persistence in the environment underscore the need for assessing their toxic effects on aquatic life and their potential for bioaccumulation (Krijgsheld & Gen, 1986).

Synthesis and Structural Properties

Research on the synthesis of novel compounds via reactions involving chlorinated entities has been documented, with studies exploring the formation of thiazolidin-4-ones through reactions of chloral with substituted anilines (Issac & Tierney, 1996). Such synthetic routes contribute to the development of new chemical entities with potential applications in medicinal chemistry and material sciences.

Bioremediation and Environmental Remediation

The persistence of chlorinated compounds like DDT in the environment has led to research into bioremediation techniques to degrade these pollutants effectively. Studies have explored the role of microbial activity in transforming DDT, highlighting co-metabolic processes involving dechlorination and ring cleavage mechanisms (Foght et al., 2001). This research suggests the potential for applying similar enzymatic strategies to degrade related chlorinated compounds, thereby mitigating their environmental impact.

properties

IUPAC Name

2-(2,6-dichlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDJLKXCGDQOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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